molecular formula C13H19NO2S B4874061 N-allyl-4-tert-butylbenzenesulfonamide

N-allyl-4-tert-butylbenzenesulfonamide

Cat. No.: B4874061
M. Wt: 253.36 g/mol
InChI Key: NNLGYLDKBDNUMY-UHFFFAOYSA-N
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Description

N-allyl-4-tert-butylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.11365002 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Oxidation Processes

4-tert-Butylbenzenesulfonamide has been utilized as a substituent in iron phthalocyanine compounds. These compounds are significant for their role as potential oxidation catalysts, offering remarkable stability under oxidative conditions. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, the main product is the allylic ketone, 2-cyclohexen-1-one. Similarly, in styrene oxidation, the primary product is benzaldehyde, demonstrating the compound's utility in selective oxidation processes (Işci et al., 2014).

Synthetic Chemistry

N-allyl-4-tert-butylbenzenesulfonamide has been employed in various synthetic chemistry applications. For example, it is used in the stereoselective synthesis of pyrrolidin-3-ols from homoallylamines. The reaction of enantiomerically pure N-tert-butylsulfinyl-homoallylamines with MCPBA leads to epoxysulfonamide derivatives, which under certain conditions yield cis- and trans-pyrrolidin-3-ols (Yus et al., 2008).

Crystallography and Molecular Characterization

The compound has also been characterized through spectroscopic and crystallographic means. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamides were prepared and characterized by single-crystal X-ray diffraction, revealing valuable insights into their molecular structure and interactions (Stenfors & Ngassa, 2020).

Quantum-Chemical Analysis

Additionally, quantum-chemical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide for predicting its optimized state, free energy, and molecular orbitals. This type of analysis is crucial for understanding the chemical properties and potential applications of such compounds (Peiming et al., 2022).

Environmental Presence and Analysis

There's also research focused on the presence of related compounds, like N-butylbenzenesulfonamide, in the environment. For example, studies have developed assays for quantifying NBBS in landfill leachate and assessing the risks posed by its presence (Duffield et al., 1994).

Properties

IUPAC Name

4-tert-butyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h5-9,14H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLGYLDKBDNUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.